molecular formula C22H38N4O4 B12500181 2,5-Bis(heptyloxy)terephthalohydrazide

2,5-Bis(heptyloxy)terephthalohydrazide

Cat. No.: B12500181
M. Wt: 422.6 g/mol
InChI Key: NHNYMZQPVRBWSF-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of 2,5-Bis(heptyloxy)terephthalohydrazide typically involves the reaction of terephthalohydrazide with heptyl bromide under basic conditions. The reaction is carried out in a suitable solvent, such as ethanol, at elevated temperatures to facilitate the substitution reaction. The product is then purified through recrystallization .

Industrial production methods may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield.

Chemical Reactions Analysis

2,5-Bis(heptyloxy)terephthalohydrazide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the hydrazide groups into amines.

    Substitution: The heptyloxy groups can be substituted with other alkoxy groups under appropriate conditions.

Common reagents used in these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and alkyl halides for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

2,5-Bis(heptyloxy)terephthalohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,5-Bis(heptyloxy)terephthalohydrazide involves its ability to form stable covalent bonds with other molecules. The hydrazide groups can react with aldehydes and ketones to form hydrazones, which are useful in various chemical and biological applications. The heptyloxy groups provide hydrophobic interactions, enhancing the compound’s solubility in organic solvents .

Comparison with Similar Compounds

2,5-Bis(heptyloxy)terephthalohydrazide can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific hydrophobic interactions and its ability to form stable covalent bonds, making it suitable for a wide range of applications.

Properties

Molecular Formula

C22H38N4O4

Molecular Weight

422.6 g/mol

IUPAC Name

2,5-diheptoxybenzene-1,4-dicarbohydrazide

InChI

InChI=1S/C22H38N4O4/c1-3-5-7-9-11-13-29-19-15-18(22(28)26-24)20(16-17(19)21(27)25-23)30-14-12-10-8-6-4-2/h15-16H,3-14,23-24H2,1-2H3,(H,25,27)(H,26,28)

InChI Key

NHNYMZQPVRBWSF-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCOC1=CC(=C(C=C1C(=O)NN)OCCCCCCC)C(=O)NN

Origin of Product

United States

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